Acide cis-cinnamique

Vue d'ensemble

Description

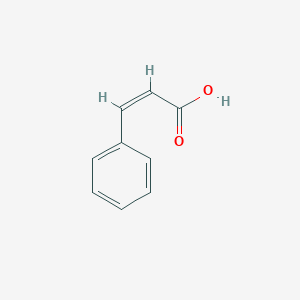

cis-Cinnamic acid is a naturally occurring organic compound that belongs to the class of phenylpropanoids. It is an isomer of trans-cinnamic acid and is characterized by its cis configuration around the double bond. This compound is found in various plants and is known for its role in promoting plant growth by stimulating cell division and expansion . It is also involved in the phenylpropanoid pathway, which is crucial for the biosynthesis of numerous plant secondary metabolites .

Applications De Recherche Scientifique

Pharmaceutical Applications

Anti-inflammatory Properties:

Cis-cinnamic acid has been investigated for its anti-inflammatory effects. A patent describes its use in therapeutic compositions aimed at alleviating inflammation and capillary fragility. Clinical studies demonstrated that cis-cinnamic acid effectively controlled renal bleeding and proteinuria in patients with nephrotic syndrome and improved respiratory function in asthmatic bronchitis cases . Its efficacy was noted to be superior to that of steroid treatments, indicating a promising alternative for managing inflammatory conditions.

Antimicrobial Activity:

Research indicates that derivatives of cinnamic acid, including cis-cinnamic acid, exhibit antimicrobial properties against various pathogens. These compounds are being explored as potential treatments for bacterial infections, particularly in the context of drug-resistant strains. Their ability to enhance the efficacy of standard antimicrobial agents positions them as valuable candidates in combating infectious diseases .

Cancer Treatment:

Cis-cinnamic acid derivatives have shown promise in cancer therapy. Studies have reported their effectiveness in inhibiting tumor growth and enhancing the cytotoxicity of chemotherapeutic agents. For instance, modifications to cis-cinnamic acid structures have resulted in compounds that demonstrate improved activity against breast cancer cell lines .

Agricultural Applications

Plant Growth Promotion:

Cis-cinnamic acid is recognized for its role as a natural plant growth promoter. Research indicates that it stimulates cell division and expansion in plants, leading to enhanced growth and development. When applied at low concentrations to Arabidopsis roots, cis-cinnamic acid significantly increased leaf size and overall plant vigor . This property makes it a candidate for use in sustainable agriculture practices.

Pest Resistance:

The compound has also been studied for its potential to enhance pest resistance in crops. Its application may lead to increased resilience against various pests and diseases, reducing the need for chemical pesticides and promoting environmentally friendly farming practices .

Food Science Applications

Flavoring Agent:

Cis-cinnamic acid contributes to the flavor profile of various foods and beverages. Its pleasant aroma makes it suitable for use as a flavoring agent in the food industry. Additionally, its antimicrobial properties may help preserve food products by inhibiting spoilage microorganisms .

Health Benefits:

The presence of cis-cinnamic acid in honey has been linked to health-promoting properties due to its antioxidant effects. Studies suggest that phenolic compounds derived from cis-cinnamic acid can contribute to improved health outcomes by reducing oxidative stress and inflammation .

Case Studies and Research Findings

Mécanisme D'action

Target of Action

cis-Cinnamic acid (c-CA) is a naturally occurring compound that primarily targets the auxin efflux in plants . Auxin is a key plant hormone that regulates various physiological processes, including cell division, growth, and differentiation . c-CA has been shown to inhibit auxin efflux, leading to an increase in local auxin concentrations .

Mode of Action

c-CA interacts with its targets by inhibiting auxin efflux, which is a key process in the regulation of auxin levels in plants . This inhibition leads to an increase in local auxin concentrations . It’s important to note that c-CA itself is neither an auxin nor an anti-auxin . Instead, it affects the transport of auxin, leading to changes in the spatiotemporal distribution of the auxin response in plants .

Biochemical Pathways

c-CA is a product of the phenylpropanoid pathway, which is involved in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . The inhibition of auxin efflux by c-CA can affect these biochemical pathways, leading to changes in plant growth and development .

Pharmacokinetics

It’s known that the compound’s structure, which includes a benzene ring, an alkene double bond, and an acrylic acid functional group, allows it to be modified with a variety of compounds, resulting in bioactive agents with enhanced efficacy .

Result of Action

The inhibition of auxin efflux by c-CA leads to an increase in local auxin concentrations, which can result in various phenotypes characteristic of high auxin levels . These include inhibition of primary root growth, induction of root hairs, and promotion of adventitious and lateral rooting . When applied at low micromolar concentrations to Arabidopsis roots, c-CA stimulates both cell division and cell expansion in leaves .

Action Environment

The action of c-CA can be influenced by environmental factors. For example, specific light conditions can prevent the cis/trans isomerization of c-CA, affecting its activity . Additionally, the intermolecular distance in the crystalline state can affect the ability of c-CA to dimerize via a diradical intermediate

Analyse Biochimique

Biochemical Properties

cis-Cinnamic acid stimulates both cell division and cell expansion in leaves when applied at low micromolar concentrations . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

cis-Cinnamic acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It stimulates plant growth, thereby increasing shoot biomass .

Molecular Mechanism

The molecular mechanism of cis-Cinnamic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the growth-promoting activity of plants .

Metabolic Pathways

cis-Cinnamic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: cis-Cinnamic acid can be synthesized through several methods. One common method involves the photo-isomerization of trans-cinnamic acid. This process requires exposure to ultraviolet light, which induces the isomerization of the trans form to the cis form . Another method involves the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride in the presence of a base to form cinnamic acid, which can then be isomerized to the cis form .

Industrial Production Methods: Industrial production of cis-cinnamic acid often involves the use of high-purity trans-cinnamic acid as a starting material. The trans form is subjected to controlled ultraviolet light exposure to achieve the desired cis configuration . This method ensures a high yield of cis-cinnamic acid with minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions: cis-Cinnamic acid undergoes various chemical reactions, including:

Oxidation: cis-Cinnamic acid can be oxidized to form cinnamic aldehyde or benzoic acid under specific conditions.

Reduction: Reduction of cis-cinnamic acid typically yields hydrocinnamic acid.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromic acid can be used as oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is commonly employed.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Cinnamic aldehyde, benzoic acid.

Reduction: Hydrocinnamic acid.

Substitution: Halogenated cinnamic acids.

Comparaison Avec Des Composés Similaires

cis-Cinnamic acid can be compared with other similar compounds, such as:

trans-Cinnamic Acid: The trans isomer is more common and is used as a starting material for the synthesis of the cis form.

p-Coumaric Acid: This compound is a hydroxylated derivative of cinnamic acid and is involved in the biosynthesis of lignin and flavonoids.

Ferulic Acid: Another derivative of cinnamic acid, ferulic acid has antioxidant properties and is used in the food and cosmetic industries.

The uniqueness of cis-cinnamic acid lies in its specific configuration, which imparts distinct biological activities, particularly in plant growth regulation and auxin transport inhibition .

Activité Biologique

Cis-cinnamic acid (cis-CA), a phenylpropanoid compound, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of cis-CA, focusing on its pharmacological properties, effects on plant growth, and potential therapeutic applications.

Chemical Structure and Properties

Cis-cinnamic acid is characterized by its cis configuration around the double bond in its alkene group, which distinguishes it from its trans counterpart. This geometric configuration plays a crucial role in its biological activity, influencing interactions with biological targets.

Antioxidant Properties

Cis-CA exhibits potent antioxidant activity , which is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Studies have demonstrated that cis-CA can protect cells from oxidative damage, thereby supporting cellular health and longevity .

Antimicrobial Effects

Research indicates that cis-CA possesses antimicrobial properties , effective against various bacteria and fungi. For instance, it has shown significant inhibitory effects on the growth of pathogens such as E. coli and S. aureus, making it a candidate for natural preservatives in food products .

Anticancer Activity

Cis-CA has been investigated for its anticancer potential . In vitro studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study highlighted that certain derivatives of cis-CA exhibited cytotoxic effects against breast cancer cell lines (MCF-7), with specific compounds showing IC50 values as low as 1.35 µM .

Neuroprotective Effects

The compound also demonstrates neuroprotective effects , potentially beneficial in treating neurodegenerative diseases. It has been shown to reduce inflammation and oxidative stress in neuronal cells, suggesting a protective role against conditions like Alzheimer's disease .

Anti-inflammatory Properties

Cis-CA's ability to modulate inflammatory responses is noteworthy. It inhibits the production of pro-inflammatory cytokines and enzymes, which may be useful in managing chronic inflammatory diseases .

Effects on Plant Growth

Cis-cinnamic acid acts as a natural auxin efflux inhibitor , promoting lateral root formation in plants. It enhances root development by influencing auxin signaling pathways, which are crucial for plant growth and development . The following table summarizes the effects of cis-CA on various plant species:

| Plant Species | Effect of cis-CA |

|---|---|

| Arabidopsis thaliana | Promotes lateral root formation |

| Triticum aestivum (Wheat) | Inhibits root growth |

| Lycopersicon esculentum (Tomato) | Delays ethylene surge during ripening |

Case Studies

- Antimetastatic Activity : A study explored the antimetastatic properties of cis-CA derivatives against B16-F10 melanoma cells. Compounds derived from cis-CA significantly suppressed cell migration and invasion at concentrations as low as 100 µmol/L .

- Plant Growth Regulation : Research involving Spiraea thunbergii Sieb identified 1-O-cis-Cinnamoyl-β-D-glucopyranose as a potent allelochemical derived from cis-CA, demonstrating strong inhibitory activity on lettuce root growth .

- Photodynamic Therapy : In a study assessing the photodynamic activity of cinnamic acid derivatives linked to magnetic nanoparticles, compounds containing cis-CA showed enhanced cytotoxicity against MCF-7 cells when exposed to light .

Propriétés

IUPAC Name |

(Z)-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYWAXJHAXSJNI-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019000 | |

| Record name | (Z)-3-Phenyl-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.57 mg/mL at 25 °C | |

| Record name | Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

102-94-3 | |

| Record name | cis-Cinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-3-Phenyl-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Cinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-3-Phenyl-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-3-phenylprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB7ZGY8NE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 - 135 °C | |

| Record name | Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.